molecular formula C18H13ClO5 B5724726 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B5724726
M. Wt: 344.7 g/mol
InChI Key: QGSYGXQXEUKCMT-UHFFFAOYSA-N
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Description

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-10(20)23-17-9-16-14(7-15(17)19)13(8-18(21)24-16)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSYGXQXEUKCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 6-chloro-4-hydroxycoumarin in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar structures but different substituents on the chromen-2-one core.

    Chlorinated coumarins: Compounds with chlorine atoms at different positions on the coumarin ring.

Uniqueness

6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and chloro substituents enhance its reactivity and potential for various applications compared to other similar compounds.

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